N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(3-Methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 1-methylindole core linked via an ethylamino group to a 3-methoxybenzoyl moiety. Its synthesis typically involves coupling reactions between activated indole carboxylates and amine derivatives. For example, similar compounds are synthesized using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF under mild conditions (0°C to room temperature) , or via sodium ethoxide-mediated coupling in DMF at elevated temperatures (100–150°C) . The compound’s structural identity is confirmed through spectroscopic methods (NMR, IR, MS) and elemental analysis, as seen in analogous indole-2-carboxamides .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
QXAVFEMTRKZZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1-methylindole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related indole-2-carboxamide derivatives, focusing on substituents, synthesis strategies, and physicochemical properties.
Table 1: Structural Comparison of Indole-2-Carboxamide Derivatives
Key Observations:
- Substituent Diversity : The target compound’s 1-methyl and 3-methoxybenzoyl groups distinguish it from analogs like ORG27569 (5-chloro, 3-ethyl) and sulfonamide-containing derivatives .
- Linker Flexibility: The ethylamino linker in the target compound contrasts with direct aryl linkages (e.g., benzophenone derivatives ) or phenethyl chains (e.g., dimethylaminophenethyl in ).
Table 3: Physicochemical and Spectroscopic Properties
Pharmacological and Functional Insights
While the provided evidence lacks explicit pharmacological data for the target compound, structural analogs offer clues:
- Cannabinoid Receptor Modulation: ORG27569 acts as a negative allosteric modulator of the CB1 receptor, highlighting the impact of halogen and alkyl substituents on activity .
- Solubility and Bioavailability : The 3-methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., ORG27569), though this requires experimental validation.
Biological Activity
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of their function. This is particularly relevant in the context of anticancer and anti-inflammatory activities.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, thus preventing proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Tubulin Polymerization : Similar indole derivatives have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a derivative with a similar structure demonstrated potent inhibition with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Indole Derivative A | 0.08–12.07 | Tubulin polymerization inhibition |
| Indole Derivative B | <10 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of TNFα Release : Studies have shown that similar compounds can inhibit the release of tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses . This suggests potential use in treating autoimmune diseases.
Antiviral Properties
Emerging studies are exploring the antiviral potential of indole derivatives:
Case Studies and Research Findings
- Study on Indole Derivatives : A recent study highlighted the anticancer potential of indole derivatives, noting their ability to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
- Inflammation Models : In animal models, compounds structurally related to this compound exhibited reduced inflammation markers when administered before inflammatory stimuli .
Q & A
Advanced Research Question
- In Vivo Models : Hyperlipidemic rat models are used to assess lipid-lowering effects. Administer the compound orally (10–50 mg/kg/day) and measure serum triglycerides/cholesterol over 2–4 weeks .
- In Vitro Assays : Screen for receptor binding (e.g., CB1/CB2 agonists) using radioligand displacement studies with -CP55,940 .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Methodological Consistency : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in CB1 receptor activation may arise from differences in membrane preparation protocols .
- Structural Validation : Re-analyze batch purity via HPLC (>95%) and confirm stereochemistry if chiral centers exist .
- Meta-Analysis : Use systematic reviews to aggregate data and identify confounding variables (e.g., solvent effects in solubility-limited assays) .
What strategies are effective for studying structure-activity relationships (SAR) in indole-2-carboxamide derivatives?
Advanced Research Question
- Substituent Variation : Modify the 3-methoxyphenyl group (e.g., replace with trifluoromethyl-diazirine for photoaffinity labeling) and test binding affinity changes .
- Bioisosteric Replacement : Replace the indole core with pyrrole or benzofuran and evaluate pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .
- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., PPAR-α for lipid modulation) .
How should researchers address low solubility or stability issues during in vivo testing?
Advanced Research Question
- Formulation Optimization : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based carriers to enhance aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
What analytical techniques are recommended for detecting impurities in synthesized batches?
Basic Research Question
- HPLC-MS : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities at 0.1% levels .
- NMR Spiking : Add authentic standards of suspected byproducts (e.g., unreacted starting materials) to confirm impurity identity .
How can photoactivatable functionalities be incorporated into this compound for target identification studies?
Advanced Research Question
- Diazirine Tagging : Synthesize analogs with 3-trifluoromethyl-3H-diazirin-3-yl groups via coupling with trifluoromethyl-diazirine-containing amines. UV irradiation (365 nm) generates reactive carbenes for covalent target binding .
- Click Chemistry : Introduce alkyne handles for post-labeling with azide-modified probes (e.g., fluorescent tags) .
What ethical and methodological standards apply to preclinical studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
